molecular formula C15H23BN2O4 B2629680 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester CAS No. 2096335-98-5

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

Cat. No.: B2629680
CAS No.: 2096335-98-5
M. Wt: 306.17
InChI Key: LIQMHHYFJSBDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is a type of boronic acid ester. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). The pinacol ester group in the compound refers to the pinacol boronate ester functional group, which is often used in organic synthesis .


Synthesis Analysis

The synthesis of arylboronic pinacol esters from arylamines has been described in the literature . This transformation affords borylation products in good yields under mild reaction conditions. This strategy can be easily carried out in gram-scale, demonstrating the practical usefulness of the method .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C14H22BNO2 . The molecular weight of the compound is 247.14 .


Chemical Reactions Analysis

The Pinacol Rearrangement is a reaction that occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . The melting point is between 50-54 °C .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

  • Vinylation of Nitrones : A study demonstrated the activation of vinylboronic esters of pinacol with dimethylzinc, enabling nucleophilic addition onto nitrones to produce N-allylic hydroxylamines in excellent yields, illustrating the utility of boronic esters in creating valuable organic intermediates (Pandya et al., 2003).

  • Phosphorescence Properties : Simple arylboronic esters were found to exhibit phosphorescence in the solid state at room temperature, a remarkable finding considering these molecules do not contain heavy atoms typically required for phosphorescence. This opens up new avenues for the use of boronic esters in material science, particularly in the development of organic phosphorescent materials (Shoji et al., 2017).

  • Borylation of Polyfluoroarenes : The transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation showcases the role of boronic esters in synthesizing boronate esters from partially fluorinated arenes. This highlights the adaptability of boronic esters in facilitating the functionalization and diversification of aromatic compounds (Zhou et al., 2016).

  • Electrochemical Applications : The preparation of a multifunctional thin film surface through consecutive electrodeposition of nitrophenyl and phenylboronic acid pinacol ester diazonium salts underscores the potential of boronic esters in creating functional surfaces for binding platinum nanoparticles and yeast cells, indicating their utility in biosensing and electrochemical applications (Harper et al., 2009).

Mechanism of Action

Boronic acids and their esters are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OR)_2 group). They are known for their versatile reactivity and have found wide application in organic chemistry, from materials science to medicinal chemistry .

Safety and Hazards

The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” may cause skin sensitization . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQMHHYFJSBDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.